Product packaging for Cyclobutanecarboxylic acid, 3-cyclopentyl-(Cat. No.:CAS No. 66016-20-4)

Cyclobutanecarboxylic acid, 3-cyclopentyl-

Cat. No.: B1659571
CAS No.: 66016-20-4
M. Wt: 168.23 g/mol
InChI Key: KAGYGNAEIJEXGR-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) and Cyclopentane (B165970) Ring Systems in Organic Synthesis

Cyclobutane and cyclopentane ring systems are fundamental building blocks in organic synthesis. The four-membered cyclobutane ring, due to its inherent ring strain, serves as a versatile intermediate for various chemical transformations. This strain can be harnessed to drive reactions such as ring-openings and rearrangements, providing access to a wide array of molecular structures. Cyclobutane derivatives are integral to the synthesis of numerous biologically active compounds and natural products.

Similarly, the five-membered cyclopentane ring is a common motif in a vast number of natural products and pharmaceuticals. Its conformational flexibility allows it to adopt specific three-dimensional arrangements that are crucial for biological activity. The synthesis of substituted cyclopentanes is a significant area of research in organic chemistry, with numerous methods developed for their construction. The presence of both cyclobutane and cyclopentane moieties within a single molecule, as seen in Cyclobutanecarboxylic acid, 3-cyclopentyl-, offers a unique scaffold for the design of novel chemical entities. ontosight.ai

Academic Interest in Bridged and Substituted Carbocyclic Architectures

The academic community has shown considerable interest in bridged and substituted carbocyclic architectures due to their complex three-dimensional structures and their potential to serve as scaffolds for new therapeutic agents and materials. The rigid frameworks of these molecules can precisely position functional groups in space, which is a key aspect in the design of molecules with specific biological targets.

Research in this area often focuses on developing novel synthetic methodologies to access these intricate structures. The study of molecules containing multiple ring systems, such as the 3-cyclopentyl substituted cyclobutane, contributes to a deeper understanding of the principles of stereochemistry and conformational analysis. The unique arrangement of the cyclopentyl group on the cyclobutane ring in Cyclobutanecarboxylic acid, 3-cyclopentyl- presents an interesting case for studying the influence of substituents on the reactivity and properties of the cyclobutane core.

While specific research on the biological activities of Cyclobutanecarboxylic acid, 3-cyclopentyl- is limited, related compounds containing cyclobutane and cyclopentane rings have been investigated for a range of potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

Position of Cyclobutanecarboxylic Acid, 3-Cyclopentyl- within Carboxylic Acid Derivatives

Cyclobutanecarboxylic acid, 3-cyclopentyl- belongs to the broad class of carboxylic acids, which are organic compounds characterized by the presence of a carboxyl (-COOH) functional group. As a derivative of cyclobutanecarboxylic acid, its chemical properties are influenced by both the carboxylic acid group and the carbocyclic rings. ontosight.ai The carboxylic acid moiety can undergo a variety of chemical transformations, such as esterification, amidation, and reduction, providing a handle for further functionalization and the synthesis of more complex molecules.

The presence of the 3-cyclopentyl substituent on the cyclobutane ring distinguishes it from simpler cyclobutanecarboxylic acids and can influence its physical and chemical properties, such as its acidity, solubility, and reactivity. This specific substitution pattern makes it a valuable intermediate for the synthesis of targeted molecules in medicinal chemistry and materials science, where the precise control of molecular shape and functionality is paramount. ontosight.ai

Physicochemical Properties of Cyclobutanecarboxylic Acid (Parent Compound)

PropertyValue
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol nih.gov
Boiling Point196 °C georganics.sk
Melting Point-7 °C georganics.sk
IUPAC Namecyclobutanecarboxylic acid nih.gov
SMILESC1CC(C1)C(=O)O nih.gov
InChIInChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1659571 Cyclobutanecarboxylic acid, 3-cyclopentyl- CAS No. 66016-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-8(6-9)7-3-1-2-4-7/h7-9H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGYGNAEIJEXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216226
Record name Cyclobutanecarboxylic acid, 3-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66016-20-4
Record name Cyclobutanecarboxylic acid, 3-cyclopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclobutanecarboxylic Acid, 3 Cyclopentyl and Its Derivatives

General Synthetic Strategies for Cyclobutanecarboxylic Acid Scaffolds

The construction of the cyclobutanecarboxylic acid core can be approached through several established synthetic pathways. These methods focus on the formation of the strained four-membered ring and the concurrent or subsequent introduction of the carboxylic acid functionality.

Oxidation Pathways in Cyclobutane (B1203170) Formation

Oxidative methods can be employed to form cyclobutane structures, often involving ring contraction or the functionalization of pre-existing rings. One notable, though less common, approach is the oxidative ring contraction of a five-membered ring precursor. For instance, cyclopentanone (B42830) can undergo an oxidative ring contraction to yield cyclobutanecarboxylic acid. This transformation can be achieved using reagents like hydrogen peroxide catalyzed by selenium dioxide. Another strategy involves the oxidation of a C-B bond in a boromethylene cyclobutane intermediate, which can then be converted to an aldehyde, a direct precursor to a carboxylic acid. substack.com

Carboxylation Reactions for Cyclobutyl Intermediates

Carboxylation represents a direct method for introducing a carboxylic acid group onto a pre-formed cyclobutane ring. This typically involves the reaction of an organometallic cyclobutyl intermediate with carbon dioxide. Organometallic reagents such as Grignard reagents (cyclobutylmagnesium halides) or organolithium compounds can be prepared from the corresponding cyclobutyl halides. Their subsequent reaction with CO2, followed by an acidic workup, yields cyclobutanecarboxylic acid. This method is highly effective for installing the carboxyl group, provided a stable cyclobutyl organometallic can be formed. The carboxylation of alkenes, such as cyclobutene (B1205218), can also be achieved using transition metal catalysis.

Precursor TypeReagentProductKey Feature
OrganometallicCO2Carboxylic AcidDirect C-C bond formation
AlkeneCO, H2O, CatalystCarboxylic AcidHydroxycarbonylation
EnolateCO2β-keto acidSubsequent decarboxylation often needed

Decarboxylation Approaches in Cyclic Acid Synthesis

Decarboxylation is a common final step in syntheses that utilize malonic ester chemistry to build the cyclobutane ring. nih.gov A classic approach involves the reaction of 1,3-dihalopropane with diethyl malonate. The resulting diethyl 1,1-cyclobutanedicarboxylate can then be hydrolyzed to the diacid, which upon heating, readily undergoes decarboxylation to afford cyclobutanecarboxylic acid. nih.gov This method is advantageous as it builds the ring and the carboxylate precursor in a single cyclization step. Ketonic decarboxylation is another relevant process where a dicarboxylic acid can be converted to a cyclic ketone, which can then be further functionalized. nih.gov

Starting MaterialKey TransformationIntermediateFinal Product
Diethyl 1,1-cyclobutanedicarboxylateHydrolysis & Decarboxylation1,1-Cyclobutanedicarboxylic acidCyclobutanecarboxylic acid
Adipic AcidIntramolecular KetonizationCyclopentanoneNot a direct route to the acid

[2+2] Cycloaddition Routes to Four-Membered Rings

The [2+2] cycloaddition reaction is one of the most powerful and widely used methods for the synthesis of cyclobutane rings. acs.org This reaction involves the union of two doubly bonded molecules, such as two alkenes, to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common, where an alkene is electronically excited by UV light to react with a ground-state alkene. organic-chemistry.org For the synthesis of cyclobutanecarboxylic acid derivatives, a ketene (B1206846) or a ketene equivalent can be reacted with an alkene. The resulting cyclobutanone (B123998) can then be oxidized (e.g., via Baeyer-Villiger oxidation) and hydrolyzed to yield the carboxylic acid. Transition metal-catalyzed [2+2] cycloadditions have also emerged as a valuable strategy, sometimes offering better control over stereochemistry. nih.gov

Reactant 1Reactant 2Catalyst/ConditionIntermediate Product
AlkeneAlkeneUV light (photochemical)Substituted Cyclobutane
KeteneAlkeneThermalCyclobutanone
EnoneAlkeneVisible Light PhotocatalystSubstituted Cyclobutanone

Specific Routes to 3-Cyclopentyl Substitution on the Cyclobutane Ring

Once the cyclobutanecarboxylic acid scaffold is established, the next critical step is the introduction of the cyclopentyl group at the C-3 position. This requires a regioselective functionalization method.

Direct Functionalization of Cyclobutanecarboxylic Acid with Cyclopentyl Moieties

Directly functionalizing the C-3 position of cyclobutanecarboxylic acid presents a significant challenge due to the relative inertness of the C-H bonds on the cyclobutane ring. However, recent advances in C-H functionalization offer a promising avenue. The carboxylic acid group can act as a directing group to facilitate the activation of a specific C-H bond by a transition metal catalyst, typically palladium.

For cyclobutanecarboxylic acid, the C-H bonds at the 3-position are also known as the γ-C–H bonds relative to the carboxyl group. Research has demonstrated that transannular γ-C–H arylation of cyclobutane carboxylic acids is feasible using specialized ligand systems. This process involves the selective activation and subsequent coupling of the C-H bond at the 3-position.

While direct C-H cyclopentylation of cyclobutanecarboxylic acid has not been extensively documented, the established success of γ-C–H arylation provides a strong proof-of-concept. It is plausible that this methodology could be adapted for C(sp³)–C(sp³) bond formation. Such a reaction would likely involve a palladium catalyst and a suitable cyclopentyl-donating reagent, such as cyclopentylzinc halides or cyclopentylboronic acids, under cross-coupling conditions. This approach represents the most direct and modern strategy for the synthesis of Cyclobutanecarboxylic acid, 3-cyclopentyl-.

Alternative, more traditional approaches would likely involve multi-step sequences. For example, one could start with a precursor like 3-hydroxycyclobutanecarboxylic acid, which could be oxidized to the ketone, followed by a Grignard reaction with cyclopentylmagnesium bromide and subsequent reduction. Another route could involve the cross-coupling of a 3-halocyclobutanecarboxylic acid derivative with a cyclopentyl organometallic reagent. However, these multi-step methods are less efficient than a direct C-H functionalization approach.

Ring Expansion Strategies for Cyclopentane (B165970) Integration

Ring expansion reactions represent a powerful strategy for the synthesis of cyclopentyl-substituted cyclobutane structures. These methods often proceed through the formation of a carbocation adjacent to the cyclobutane ring, which then undergoes rearrangement to alleviate ring strain and form the more stable five-membered cyclopentane ring. stackexchange.com

One notable approach involves the acid-catalyzed rearrangement of cyclobutylmethyl alcohol derivatives. ugent.be Treatment of a cyclobutylmethyl alcohol with a strong acid, such as triflic acid in the presence of sodium borohydride (B1222165), can induce a ring expansion to yield a cyclopentane derivative. ugent.be This transformation is driven by the formation of a more stable secondary carbocation within the cyclopentyl system from a primary carbocation adjacent to the cyclobutane. stackexchange.com While this specific example leads to a cyclopentane, the underlying principle of carbocation-mediated ring expansion is a key concept in accessing cyclopentyl-substituted scaffolds from cyclobutane precursors.

Another strategy involves the rearrangement of bicyclic systems. For instance, the acid-catalyzed rearrangement of a methylcyclobutane (B3344168) unit attached to a chromanol has been shown to yield various five-membered ring systems, including cyclopentanones and cyclopentenes, depending on the reaction conditions and substitution patterns. ugent.be These examples highlight the versatility of ring expansion strategies in constructing cyclopentane rings from cyclobutane-containing starting materials.

Stereoselective Synthesis of Cyclobutanecarboxylic Acid, 3-Cyclopentyl- and Related Structures

The stereocontrolled synthesis of substituted cyclobutanes is a significant challenge in organic chemistry. acs.org Recent advancements have focused on transition metal-catalyzed C–H functionalization to introduce substituents with high levels of stereocontrol. researchgate.net

Enantioselective C(sp³)–H Activation in Cyclobutane Derivativesacs.org

Palladium-catalyzed enantioselective C(sp³)–H activation has emerged as a valuable tool for the synthesis of chiral cyclobutane derivatives. nih.gov This approach allows for the direct functionalization of otherwise inert C–H bonds, providing a more efficient route to complex molecules. researchgate.netnih.gov

Palladium(II) catalysts are effective in promoting the cross-coupling of methylene (B1212753) β-C(sp³)–H bonds in cyclobutanecarboxylic acid derivatives with various coupling partners, such as arylboron reagents. nih.gov This methodology has been successfully applied to the synthesis of cyclobutanes with chiral quaternary stereocenters. nih.govresearchgate.net The reactions are typically guided by a directing group, such as an amide, which positions the palladium catalyst in proximity to the targeted C–H bond. nih.govacs.org The use of an electron-deficient amide as a weakly coordinating directing group has been shown to be effective in the functionalization of cyclobutane C–H bonds. nih.gov

The key to achieving high enantioselectivity in these palladium-catalyzed reactions is the use of chiral ligands. nih.gov Mono-N-protected α-amino-O-methylhydroxamic acids (MPAHA) have been identified as a particularly effective class of ligands for this purpose. nih.gov These ligands form a chiral complex with the palladium(II) center, which then mediates the enantioselective C–H activation. nih.govresearchgate.net The structure of the MPAHA ligand, particularly the nature of the N-protecting group and the amino acid side chain, can be tuned to optimize both the yield and the enantiomeric excess of the product. nih.gov For instance, ligands derived from 2,6-disubstituted phenylalanine have demonstrated excellent results in the enantioselective arylation of cyclobutanecarboxylic acid derivatives. nih.gov

A significant advantage of this palladium-catalyzed C–H activation methodology is its ability to construct sterically congested chiral quaternary stereocenters on the cyclobutane ring. nih.gov The reaction has been shown to be effective for substrates bearing a variety of substituents at the 1-position of the cyclobutanecarboxylic acid, including sterically demanding groups like isopropyl and cyclopentyl. nih.gov This capability provides a powerful tool for the synthesis of highly substituted and structurally complex cyclobutane derivatives. nih.govnih.gov

The following table summarizes the enantioselective C(sp³)–H arylation of various 1-substituted-1-cyclobutanecarboxylic acid derivatives using a palladium catalyst and a chiral MPAHA ligand.

Enantioselective Arylation of 1-Substituted-1-Cyclobutanecarboxylic Acid Derivatives nih.gov
SubstrateYield (%)Enantiomeric Excess (ee, %)
1-(n-butyl)-1-cyclobutanecarboxylic acid derivative7288
1-(isopropyl)-1-cyclobutanecarboxylic acid derivativeHighHigh
1-(cyclopentyl)-1-cyclobutanecarboxylic acid derivativeHighHigh

Diastereoselective Transformations in Cyclobutyl Systemsacs.orgresearchgate.netnih.gov

In addition to enantioselective methods, diastereoselective transformations are crucial for controlling the relative stereochemistry of multiple stereocenters in cyclobutane rings.

One effective strategy for achieving diastereoselectivity is the reduction of a cyclobutylidene Meldrum's acid derivative. acs.org For instance, the reduction of such a derivative with sodium borohydride can proceed with high diastereoselectivity to afford the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org The diastereomeric ratio of this reaction can be influenced by the reaction temperature, with lower temperatures generally favoring higher selectivity. acs.org

Rhodium-catalyzed C–H insertion reactions also offer a powerful approach for the diastereoselective synthesis of substituted cyclobutanes. nih.gov By carefully selecting the rhodium catalyst and its ligand framework, it is possible to control the regioselectivity and diastereoselectivity of the C–H functionalization. nih.gov For example, the use of sterically demanding rhodium catalysts can direct the C–H insertion to the most accessible secondary C–H bond at the C3 position of an arylcyclobutane, leading to the formation of cis-1,3-disubstituted products with high diastereoselectivity. nih.gov

The following table presents data on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative under various conditions.

Optimization of Diastereoselective Reduction acs.org
EntryTemperature (°C)NaBH₄ (equiv)Diastereomeric Ratio (dr)
125Not specifiedLower
25Not specifiedHigher
3-5Not specifiedHigher
4-25Not specifiedHigher
5-50.8High

Ring Contraction Approaches from Heterocyclic Precursors (e.g., Pyrrolidines)

The synthesis of substituted cyclobutanes from larger, more readily accessible heterocyclic precursors represents a powerful strategy in organic chemistry. One of the notable methods is the contractive synthesis from polysubstituted pyrrolidines. researchgate.netacs.org This approach provides a stereoselective pathway to congested, sp³-enriched cyclobutane cores that are prevalent in many bioactive natural products. researchgate.net

A recently developed method facilitates the stereoselective synthesis of multisubstituted cyclobutanes from pyrrolidine (B122466) derivatives using iodonitrene chemistry. unica.it The reaction is typically carried out by treating the pyrrolidine with reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of ammonium (B1175870) carbamate. acs.org

The proposed mechanism for this transformation involves several key steps. acs.org Initially, an iodonitrene species is generated in situ, which then reacts with the secondary amine of the pyrrolidine ring. This leads to the formation of a reactive 1,1-diazene (also known as isodiazene) intermediate. acs.orgnih.gov Subsequent thermal elimination of molecular nitrogen (N₂) from the 1,1-diazene generates a 1,4-biradical species. acs.orgnih.gov This biradical rapidly undergoes cyclization via C-C bond formation to yield the corresponding, more strained cyclobutane ring. researchgate.netnih.gov A significant advantage of this pathway is its stereospecificity; the stereochemistry of the substituents on the starting pyrrolidine is retained in the final cyclobutane product. researchgate.net

The versatility of this ring contraction method has been demonstrated with a variety of polysubstituted pyrrolidines, affording the desired cyclobutane products in yields ranging from low to good, depending on the substitution pattern. acs.org For instance, the reaction has been successfully applied to synthesize previously inaccessible cyclobutanes bearing heterocyclic substituents. nih.gov

Table 1: Examples of Pyrrolidine Ring Contraction to Cyclobutanes
Starting Pyrrolidine DerivativeKey ReagentsResulting Cyclobutane ProductReported YieldStereochemical Outcome
Polysubstituted α-aryl pyrrolidinesHTIB, Ammonium Carbamate, TFEα-Aryl cyclobutanes24-42%Stereoretentive
cis-Substituted pyrrolidine-2,5-dicarboxylate (cis-45)HTIB, Ammonium Carbamatecis-Cyclobutane dicarboxylate (cis-46)39%Stereoselective
Optically pure spirooxindole-pyrrolidine (43)HTIB, Ammonium CarbamateSpirooxindole-cyclobutane (44)46%Excellent (dr > 20:1, ee = 97%)

Tandem Amidation/Michael Addition Protocols for β-N-Heterocyclic Cyclobutane Carboximide Derivatives

Tandem reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A novel, stereoselective one-pot synthesis of β-N-heterocyclic cyclobutane carboximide derivatives has been developed utilizing a tandem amidation/aza-Michael addition protocol. researchgate.net This method provides a direct route to these valuable structures from simple precursors. researchgate.net

The process begins with cyclobutene-1-carboxylic acid, which undergoes a double derivatization. researchgate.net The reaction is initiated by an amidation reaction between the carboxylic acid and a nucleophilic N-heterocycle, such as benzo[d]oxazol-2(3H)-one, which is catalyzed by a mild organic base. researchgate.net Following the initial amide bond formation, a second equivalent of the N-heterocycle participates in an aza-Michael conjugate addition to the electron-deficient double bond of the cyclobutene ring. researchgate.net

This sequence results in the formation of novel β-N-heterocyclic cyclobutane carboximide derivatives with a defined trans geometry. researchgate.net The carboximide moiety in the resulting products is a versatile functional group that can react smoothly with various nucleophiles, enabling further diversification and access to a range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including complex peptidomimetic structures. researchgate.net

Table 2: Tandem Amidation/Aza-Michael Addition Protocol
SubstratesCatalyst/ConditionsKey IntermediateFinal ProductKey Features
Cyclobutene-1-carboxylic acid, Benzo[d]oxazol-2(3H)-onesMild Organic BaseAcyl-activated cyclobutene amidetrans-β-N-Heterocyclic cyclobutane carboximideOne-pot reaction, Stereoselective, Forms two bonds (C-N amide, C-N Michael)

Catalytic Systems and Reagents for Cyclobutane Derivatization

The functionalization of pre-existing cyclobutane rings is crucial for synthesizing complex target molecules. Modern catalytic systems provide powerful tools for achieving this with high levels of control and efficiency.

One prominent strategy is the use of C–H functionalization logic, which allows for the direct conversion of C–H bonds into new C–C or C-X bonds, bypassing the need for pre-functionalized substrates. Palladium-catalyzed C–H activation has been explored for the derivatization of cyclobutanes. acs.org By using a directing group, often a carbonyl moiety attached to the ring, it is possible to selectively functionalize specific C–H bonds. acs.org For instance, monoarylation of a cyclobutane precursor has been achieved using a palladium catalyst in fluorinated alcoholic solvents like hexafluoro-2-propanol (HFIP), which can suppress secondary reactions and improve selectivity. researchgate.net

Transition metal catalysis also enables novel cycloaddition and coupling reactions to build or derivatize the cyclobutane scaffold. Cobalt-catalyzed protocols have been developed for the enantioselective coupling of alkynes and cyclobutenes, producing densely functionalized cyclobutanes with high regio- and diastereoselectivity. beilstein-journals.org

Furthermore, copper catalytic systems offer unique reactivity for the ring-opening of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) to generate functionalized cyclobutanes. A catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs has been reported. By selecting the copper catalyst's oxidation state, the reaction can be directed to different outcomes. A Cu(I) catalytic system promotes an α-selective nucleophilic addition to yield 1,1,3-functionalized cyclobutanes, while a Cu(II) system facilitates an unusual β'-selective pathway to produce 1,2,3-trisubstituted variants. This catalyst-dependent regioselectivity provides access to distinct structural isomers from the same starting material.

Table 3: Catalytic Systems for Cyclobutane Synthesis and Derivatization
Catalytic SystemTransformation TypeSubstratesKey Features
Palladium (Pd)C-H ArylationCarbonyl-containing cyclobutanes, IodobenzeneDirecting-group guided; solvent control (HFIP) for selectivity. researchgate.net
Cobalt (Co)Enantioselective CouplingAlkynes, CyclobutenesLigand-controlled pathway; produces densely functionalized cyclobutanes with high stereoselectivity. beilstein-journals.org
Copper(I) (CuCl)Regioselective Hydrophosphination (α-selective)Acyl bicyclo[1.1.0]butanes, Diphenyl phosphineCatalyst-controlled α-addition; forms 1,1,3-trisubstituted cyclobutanes.
Copper(II) (Cu(OTf)₂)Regioselective Hydrophosphination (β'-selective)Acyl bicyclo[1.1.0]butanes, Diphenyl phosphineCatalyst-controlled β'-addition; forms 1,2,3-trisubstituted cyclobutanes.

Chemical Reactivity and Mechanistic Investigations of Cyclobutanecarboxylic Acid, 3 Cyclopentyl

Ring Opening and Rearrangement Pathways

The four-membered ring of Cyclobutanecarboxylic acid, 3-cyclopentyl- is susceptible to cleavage and rearrangement under various conditions, driven by the release of ring strain. These transformations can be initiated by acids, metals, or nucleophiles, leading to a diverse array of molecular architectures.

Acid-Catalyzed Skeletal Rearrangements

In the presence of strong acids, substituted cyclobutanes can undergo skeletal rearrangements. For Cyclobutanecarboxylic acid, 3-cyclopentyl-, protonation of the carbonyl oxygen or the cyclobutane (B1203170) ring itself can initiate a cascade of events leading to ring-expanded products. The mechanism typically involves the formation of a carbocation intermediate, which can then rearrange to a more stable structure. For instance, acid treatment could lead to the formation of a cyclopentyl or cyclohexyl ring system, driven by the relief of the inherent strain in the four-membered ring chemistrysteps.comlibretexts.org.

The stability of carbocations plays a crucial role in these rearrangements. The formation of a carbocation adjacent to the cyclopentyl group could facilitate a 1,2-alkyl shift, leading to a more stable secondary or tertiary carbocation within a newly formed five- or six-membered ring chemistrysteps.com.

Hypothetical Acid-Catalyzed Rearrangement Products of Cyclobutanecarboxylic acid, 3-cyclopentyl-

Starting MaterialAcid CatalystPotential Rearranged Product(s)
Cyclobutanecarboxylic acid, 3-cyclopentyl-H₂SO₄Cyclopentyl-substituted cyclopentanecarboxylic acids
Cyclobutanecarboxylic acid, 3-cyclopentyl-Triflic AcidCyclopentyl-substituted cyclohexanones (after decarboxylation)

This table presents hypothetical products based on established principles of carbocation rearrangements and ring expansion reactions.

Metal-Promoted Ring Enlargements

Transition metals can also promote the ring expansion of cyclobutane derivatives. researchgate.net These reactions often proceed through different mechanistic pathways than their acid-catalyzed counterparts, such as through the formation of metallacyclobutane intermediates. For Cyclobutanecarboxylic acid, 3-cyclopentyl-, interaction with a metal catalyst, such as rhodium or palladium, could lead to the insertion of a metal into a C-C bond of the cyclobutane ring, followed by reductive elimination to form a larger ring. researchgate.net

These metal-promoted rearrangements are often highly selective and can be influenced by the nature of the metal, its ligands, and the reaction conditions. researchgate.net Such transformations are valuable in synthetic chemistry for the construction of complex carbocyclic frameworks. researchgate.net

Nucleophilic Attack-Induced Ring Cleavage

The strained cyclobutane ring can also be opened by nucleophilic attack, particularly if the ring is activated by an electron-withdrawing group like the carboxylic acid. While the carboxylic acid itself is not a strong activating group for nucleophilic ring opening, its derivatives, such as esters or amides, could be more susceptible.

A plausible pathway involves the attack of a nucleophile at a carbon atom of the cyclobutane ring, leading to the cleavage of a C-C bond and the formation of a linear chain product. The regioselectivity of such an attack would be influenced by steric and electronic factors, including the position of the cyclopentyl substituent.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of Cyclobutanecarboxylic acid, 3-cyclopentyl- is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives with potentially interesting biological or material properties.

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids. The reaction of Cyclobutanecarboxylic acid, 3-cyclopentyl- with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, would yield the corresponding ester. libretexts.orgmasterorganicchemistry.comlibretexts.org The equilibrium of this reaction can be driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). orgsyn.org This method is particularly useful for reactions with sensitive alcohols.

Examples of Esterification of Cyclobutanecarboxylic acid, 3-cyclopentyl-

AlcoholReagent/CatalystProduct
MethanolH₂SO₄ (catalytic)Methyl 3-cyclopentylcyclobutanecarboxylate
EthanolDCC, DMAPEthyl 3-cyclopentylcyclobutanecarboxylate
IsopropanolH₂SO₄ (catalytic)Isopropyl 3-cyclopentylcyclobutanecarboxylate

This table illustrates potential ester products from the reaction of Cyclobutanecarboxylic acid, 3-cyclopentyl- with various alcohols.

Amidation Reactions and Formation of Related Derivatives (e.g., Carboxamides)

The conversion of Cyclobutanecarboxylic acid, 3-cyclopentyl- into amides can be accomplished by reaction with an amine. Direct reaction is often inefficient due to salt formation. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. libretexts.org

Alternatively, peptide coupling reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can be used to facilitate the direct amidation with an amine under mild conditions. These methods are widely employed in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. chemistryviews.org

Examples of Amidation of Cyclobutanecarboxylic acid, 3-cyclopentyl-

AmineCoupling ReagentProduct
AmmoniaSOCl₂, then NH₃3-Cyclopentylcyclobutanecarboxamide
AnilineDCCN-Phenyl-3-cyclopentylcyclobutanecarboxamide
DiethylamineHATUN,N-Diethyl-3-cyclopentylcyclobutanecarboxamide

This table showcases potential amide products from the reaction of Cyclobutanecarboxylic acid, 3-cyclopentyl- with different amines.

Reactivity of the Cyclobutane and Cyclopentyl Rings

The reactivity of the core structure of Cyclobutanecarboxylic acid, 3-cyclopentyl- is dictated by the inherent ring strain of the cyclobutane moiety and the chemical nature of the cyclopentyl substituent.

The functionalization of the cyclobutane ring in molecules such as Cyclobutanecarboxylic acid, 3-cyclopentyl- can be achieved through various synthetic strategies. Halogenation, a common method for introducing functional handles, can proceed via different mechanisms depending on the reaction conditions.

Under UV light, cyclobutanes can undergo free-radical substitution reactions with halogens like chlorine and bromine, similar to acyclic alkanes. This typically results in a mixture of halogenated products. In contrast, addition reactions of halogens, particularly bromine and chlorine in a non-polar solvent like carbon tetrachloride, can lead to the opening of the strained cyclobutane ring to yield addition products pharmaguideline.com. For instance, the reaction of cyclobutane with HI has been reported to yield n-butyl iodide slideshare.net.

The presence of the carboxylic acid group in Cyclobutanecarboxylic acid, 3-cyclopentyl- can influence the regioselectivity of these reactions, potentially directing functionalization to specific positions on the cyclobutane ring. However, the inherent strain of the cyclobutane ring also makes it susceptible to ring-opening reactions under certain conditions pharmaguideline.comslideshare.net.

Table 1: General Halogenation Reactions of Cyclobutanes
Reaction TypeReagentsConditionsTypical ProductsReference
Radical SubstitutionCl₂, Br₂UV lightHalogenated cyclobutanes pharmaguideline.com
Additive Ring-OpeningBr₂, Cl₂ in CCl₄Dark1,4-Dihalobutanes pharmaguideline.com
Additive Ring-OpeningHI-n-Butyl iodide slideshare.net

While specific studies on the transformations of the cyclopentyl substituent in Cyclobutanecarboxylic acid, 3-cyclopentyl- are not extensively documented, the reactivity of the cyclopentyl ring is generally well-understood. The cyclopentyl group can undergo functionalization through various methods, including free-radical halogenation, which would likely lead to a mixture of isomers.

More advanced methods, such as directed C-H activation, could offer a pathway to selectively functionalize the cyclopentyl ring. The carboxylic acid group on the cyclobutane ring could potentially act as a directing group, guiding a transition metal catalyst to activate specific C-H bonds on the cyclopentyl moiety. However, this would be in competition with the activation of C-H bonds on the cyclobutane ring itself.

Advanced Catalytic Transformations

Modern catalytic methods have opened new avenues for the functionalization of strained ring systems like cyclobutane. These transformations offer high levels of selectivity and efficiency in forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex molecules containing cyclobutane scaffolds. Derivatives of cyclobutane can participate in various cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkyl groups.

One notable example involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides. These reactions proceed through the formation of a palladium carbene intermediate, followed by migratory insertion and β-hydride elimination, to yield a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes organic-chemistry.org. The optimization of these reactions often involves a palladium source like Pd₂(dba)₃, a phosphine ligand such as PPh₃, and a base like Cs₂CO₃ in a suitable solvent organic-chemistry.org.

Furthermore, potassium cyclobutyltrifluoroborates have been successfully employed in Suzuki-Miyaura coupling reactions with aryl chlorides to form aryl cyclobutanes in good to excellent yields organic-chemistry.org. These reactions demonstrate the versatility of cyclobutane derivatives in modern organic synthesis.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Cyclobutane Derivatives
Cyclobutane DerivativeCoupling PartnerCatalyst SystemProduct TypeReference
Cyclobutanone (B123998) N-sulfonylhydrazoneAryl/Benzyl halidesPd₂(dba)₃ / PPh₃ / Cs₂CO₃Cyclobutenes, Methylenecyclobutanes organic-chemistry.org
Potassium cyclobutyltrifluoroborateAryl chloridesPalladium catalystAryl cyclobutanes organic-chemistry.org

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular synthesis. In the context of cyclobutane derivatives, palladium-catalyzed C(sp³)–H activation has been a significant area of research.

Specifically, the carboxylic acid group in cyclobutanecarboxylic acid derivatives can act as a directing group to facilitate the activation of β-methylene C(sp³)–H bonds. An enantioselective method for the Pd(II)-catalyzed cross-coupling of these C-H bonds with arylboron reagents has been developed acs.orgmdpi.com. This transformation is enabled by the use of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands, which form a chiral complex with the palladium center, leading to high yields and enantioselectivities acs.org. The reaction typically employs a palladium source like Pd(OAc)₂, a silver salt such as Ag₂CO₃ as an oxidant, and a base acs.org.

This approach provides a powerful method for the synthesis of enantioenriched cyclobutanes with an α-chiral quaternary stereocenter, showcasing the potential for late-stage functionalization of complex molecules containing the cyclobutane motif acs.orgnih.gov. The development of novel ligands has been crucial in overcoming the challenges associated with the activation of inert C(sp³)–H bonds in strained ring systems nih.gov.

Table 3: Conditions for Enantioselective C(sp³)–H Activation of Cyclobutanecarboxylic Acid Derivatives
ComponentExample Reagent/LigandRoleReference
SubstrateCyclobutanecarboxylic acid derivativeReactant acs.org
CatalystPd(OAc)₂Palladium(II) source acs.org
Coupling PartnerArylboronic acid pinacol esterAryl group source acs.orgmdpi.com
Chiral LigandMPAHA (e.g., L25)Induces enantioselectivity acs.org
OxidantAg₂CO₃Reoxidizes Pd(0) to Pd(II) acs.org
BaseNa₂CO₃Activates substrate/catalyst acs.org
Solventt-AmylOHReaction medium acs.org

Advanced Spectroscopic and Analytical Characterization of Cyclobutanecarboxylic Acid, 3 Cyclopentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. For Cyclobutanecarboxylic acid, 3-cyclopentyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

Proton (¹H) NMR spectroscopy offers initial insights into the electronic environment of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all indicative of the structure.

In a typical ¹H NMR spectrum of Cyclobutanecarboxylic acid, 3-cyclopentyl-, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet significantly downfield, generally in the range of 10-12 ppm. The protons on the cyclobutane (B1203170) and cyclopentyl rings will resonate in the upfield region, typically between 1.0 and 3.5 ppm. The methine proton at the C1 position of the cyclobutane ring, being adjacent to the electron-withdrawing carboxylic acid group, would be shifted further downfield compared to the other ring protons. Similarly, the methine proton at the C3 position, attached to the cyclopentyl group, will have a distinct chemical shift.

Due to the puckered nature of the cyclobutane ring and the presence of stereoisomers (cis/trans), the ¹H NMR spectrum can be complex. The vicinal coupling constants (³J) between adjacent protons are particularly informative for determining the relative stereochemistry. For instance, a larger coupling constant is generally observed between cis-protons on a cyclobutane ring compared to trans-protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-COOH 10.0 - 12.0 br s
H-1 (Cyclobutane) 2.8 - 3.2 m
H-2, H-4 (Cyclobutane) 1.8 - 2.5 m
H-3 (Cyclobutane) 2.0 - 2.6 m
H-1' (Cyclopentyl) 1.9 - 2.3 m

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is influenced by its hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of 170-185 ppm. nih.gov The carbons of the cyclobutane and cyclopentyl rings will resonate in the aliphatic region (20-50 ppm). The C1 carbon of the cyclobutane ring, bonded to the carboxylic acid, will be downfield relative to the other cyclobutane carbons. Similarly, the C3 carbon, bearing the cyclopentyl substituent, will also experience a shift. The chemical shifts of the cyclobutane ring carbons are sensitive to the stereochemistry of the substituents. For instance, in a cis-isomer, steric compression can lead to an upfield shift (γ-gauche effect) of the involved carbons compared to the trans-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C=O 175 - 185
C-1 (Cyclobutane) 40 - 50
C-2, C-4 (Cyclobutane) 20 - 35
C-3 (Cyclobutane) 35 - 45
C-1' (Cyclopentyl) 40 - 50
C-2', C-5' (Cyclopentyl) 28 - 38

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically those on adjacent carbons. This allows for the tracing of the proton connectivity within the cyclobutane and cyclopentyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, enabling definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the protons on the cyclobutane ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is a powerful tool for determining the relative stereochemistry of the substituents on the cyclobutane ring. For example, a NOESY correlation between the proton at C1 and the proton at C3 would suggest a cis relationship between the carboxylic acid and cyclopentyl groups.

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy can determine the relative stereochemistry, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.

For Cyclobutanecarboxylic acid, 3-cyclopentyl-, a successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. researchgate.net This data would definitively establish the cis or trans relationship between the cyclopentyl and carboxylic acid groups. Furthermore, if a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration (R or S) at the stereocenters can be determined using anomalous dispersion effects. The puckering of the cyclobutane ring, a key conformational feature, would also be precisely defined. researchgate.netrsc.org

Table 3: Illustrative Crystallographic Data Parameters

Parameter Description
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a, b, c (Å) Unit cell dimensions
β (°) Unit cell angle
Z Molecules per unit cell

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.

For Cyclobutanecarboxylic acid, 3-cyclopentyl- (C₁₀H₁₆O₂), the expected exact mass can be calculated. An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). A close match between the experimentally measured mass and the calculated exact mass (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, the loss of the carboxylic acid group (a common fragmentation pathway for carboxylic acids).

Table 4: HRMS Data for Molecular Formula Confirmation

Ion Calculated Exact Mass Observed Mass Mass Error (ppm)
[C₁₀H₁₆O₂ + H]⁺ 169.1223 (Hypothetical) 169.1225 1.18

Chromatographic Techniques for Separation and Purity Assessment of Stereoisomers

Due to the presence of multiple stereocenters, Cyclobutanecarboxylic acid, 3-cyclopentyl- can exist as a mixture of stereoisomers (enantiomers and diastereomers). Chromatographic techniques are essential for separating these isomers and assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For the separation of diastereomers (e.g., cis and trans isomers), standard achiral stationary phases (like C18) can often be effective due to the different physical properties of the diastereomers.

The separation of enantiomers, however, requires a chiral environment. This is typically achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). mdpi.com The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving good resolution. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The separated enantiomers can be detected using a standard UV detector or a circular dichroism (CD) detector, the latter of which can also provide information about the absolute configuration of the eluted enantiomers. Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile derivatives of the compound.

Computational Chemistry and Theoretical Studies of Cyclobutanecarboxylic Acid, 3 Cyclopentyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely employed in chemistry and materials science to predict molecular properties and reaction dynamics. beilstein-journals.org

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. researchgate.netnih.gov Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are used to achieve very high accuracy in energy calculations, often considered the "gold standard" in computational chemistry. smu.edu These methods would be applied to Cyclobutanecarboxylic acid, 3-cyclopentyl- to obtain precise values for its ground state energy, conformational energies, and reaction enthalpies. Such high-accuracy data is crucial for benchmarking less computationally expensive methods like DFT and for obtaining reliable thermochemical data. researchgate.net No high-accuracy ab initio energy calculations for this molecule are available in the literature.

Investigation of Ring Strain and Conformational Analysis

The cyclobutane (B1203170) ring is known for its significant ring strain due to non-ideal bond angles. nih.gov Computational methods are essential for quantifying this strain and understanding the molecule's preferred three-dimensional shape. For Cyclobutanecarboxylic acid, 3-cyclopentyl-, a conformational analysis would involve calculating the relative energies of different puckered conformations of the cyclobutane ring and various orientations of the cyclopentyl and carboxylic acid substituents. researchgate.netnih.gov This analysis would identify the global minimum energy conformer—the most stable arrangement of the molecule—and the energy barriers to interconversion between different conformers. While general studies on cyclobutane puckering exist, a specific conformational analysis for the 3-cyclopentyl substituted carboxylic acid derivative has not been reported. researchgate.net

Prediction and Rationalization of Stereochemical Outcomes

The 1,3-disubstituted cyclobutane core of this molecule can exist as cis and trans diastereomers. Computational chemistry plays a vital role in predicting and explaining the stereochemical outcomes of reactions that form such structures. By calculating the energies of transition states leading to different stereoisomers, chemists can predict which diastereomer will be the major product. nih.gov For example, in a synthesis targeting Cyclobutanecarboxylic acid, 3-cyclopentyl-, computational models could rationalize why a particular reaction yields the cis or trans isomer by comparing the activation energies of the diastereomeric transition states. No computational studies focused on the stereosynthesis of this specific compound were identified.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of Cyclobutanecarboxylic acid, 3-cyclopentyl- would provide a view of its dynamic behavior, including ring puckering, rotation of the substituent groups, and interactions with solvent molecules. These simulations can reveal how the molecule explores its conformational space at a given temperature and can be used to calculate thermodynamic properties. MD studies are particularly useful for understanding the behavior of molecules in solution or in biological systems. However, no MD simulation studies for Cyclobutanecarboxylic acid, 3-cyclopentyl- have been published.

Applications of Cyclobutanecarboxylic Acid, 3 Cyclopentyl As a Chemical Building Block

Role in Complex Molecule Synthesis and Diversification

Cyclobutanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules. ontosight.ai The strained four-membered ring of cyclobutane (B1203170) can be strategically manipulated in chemical reactions, making it a useful component for constructing intricate molecular architectures. researchgate.net While specific examples detailing the use of 3-cyclopentyl-cyclobutanecarboxylic acid in the total synthesis of natural products are not extensively documented, the general class of cyclobutane derivatives plays a significant role in synthetic organic chemistry. researchgate.netgeorganics.sk

The presence of the carboxylic acid group in Cyclobutanecarboxylic acid, 3-cyclopentyl- provides a handle for a wide range of chemical modifications, including amidation and esterification. ontosight.ai This allows for the diversification of the molecular structure, enabling the creation of a library of related compounds with potentially varied chemical and biological properties. The cyclopentyl group also influences the steric and electronic properties of the molecule, which can be exploited in the design of complex target molecules.

Precursor to Other Value-Added Cyclobutane Derivatives

Cyclobutanecarboxylic acid, 3-cyclopentyl- can serve as a precursor for the synthesis of a variety of other value-added cyclobutane derivatives. The carboxylic acid functionality can be readily converted into other functional groups, leading to the formation of amides, esters, and other derivatives with potential applications in various fields.

For instance, research on the parent compound, cyclobutanecarboxylic acid, has shown that it can be used to synthesize a range of derivatives, including ureas, hydrazides, and heterocyclic amides. A study on these derivatives revealed that they possess a spectrum of central nervous system activities. The urea (B33335) derivatives, in particular, exhibited CNS depressant properties, while certain amides and a thiourea (B124793) derivative showed myorelaxant and anticonvulsant activities.

Table 1: Pharmacological Activities of Cyclobutanecarboxylic Acid Derivatives

Derivative Class Example Compound Observed Activity
Urea 1-cyclobutanecarbonyl-3-allylurea Antagonized Metrazol induced convulsions
Thiourea 1,3-dicyclobutanecarbonyl-2-thiourea Myorelaxant, antagonized tremorine (B1213734) induced tremors

This table is based on research on general cyclobutanecarboxylic acid derivatives and serves as an illustration of the potential for creating value-added compounds from Cyclobutanecarboxylic acid, 3-cyclopentyl-.

Utility in Advanced Materials Science and Polymer Chemistry

The unique structural characteristics of Cyclobutanecarboxylic acid, 3-cyclopentyl- suggest its potential utility in advanced materials science and polymer chemistry. The rigid and puckered nature of the cyclobutane ring can impart specific physical properties to materials when incorporated into their structure.

While direct applications of 3-cyclopentyl-cyclobutanecarboxylic acid in materials science are still emerging, related cyclobutane derivatives have been explored as building blocks for novel materials. For instance, other substituted cyclobutanecarboxylic acids have been considered for the synthesis of polymers and organic electronic devices. ontosight.ai The incorporation of the bulky and non-planar cyclopentyl-substituted cyclobutane moiety could lead to materials with altered packing characteristics, potentially influencing properties such as solubility, thermal stability, and morphology.

Cyclobutanecarboxylic acid, 3-cyclopentyl- can be envisioned as a monomer for incorporation into various polymer and resin systems. The carboxylic acid group allows for its participation in polymerization reactions, such as condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The introduction of the 3-cyclopentylcyclobutane unit into a polymer backbone could significantly impact the polymer's properties. For example, it could increase the glass transition temperature (Tg) due to the rigidity of the cyclic structures, or it could disrupt chain packing, leading to more amorphous materials with potentially enhanced solubility. The development of truxinate cyclobutane-based polyesters from cinnamic acid derivatives highlights the interest in incorporating cyclobutane rings into polymer backbones to create sustainable and high-performance materials. nih.gov

Scaffold for Peptide Mimetics and Helical Foldamers

Cyclobutanecarboxylic acid, 3-cyclopentyl- is a potential precursor for the synthesis of novel β-amino acids, which are key building blocks for peptide mimetics and helical foldamers. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to proteins.

Building Block in Drug Discovery for Chemical Libraries and Scaffolds

In the field of drug discovery, there is a constant need for novel molecular scaffolds to build chemical libraries for screening against biological targets. The three-dimensional nature of many drug targets favors ligands with well-defined spatial arrangements of functional groups. Cyclobutanecarboxylic acid, 3-cyclopentyl- offers a rigid and three-dimensional scaffold that is underrepresented in current screening libraries. nih.gov

The combination of the cyclobutane and cyclopentyl rings provides a unique shape and steric profile that can be explored for binding to protein active sites. The carboxylic acid group serves as a convenient attachment point for various chemical fragments, allowing for the rapid generation of a diverse library of compounds. The development of a 3D cyclobutane fragment library has been reported as an attractive strategy for fragment-based drug discovery (FBDD). nih.gov By utilizing Cyclobutanecarboxylic acid, 3-cyclopentyl- as a starting material, medicinal chemists can access novel chemical space and potentially discover new drug candidates with improved properties.

Table 2: Mentioned Compounds

Compound Name
Cyclobutanecarboxylic acid, 3-cyclopentyl-
1-cyclobutanecarbonyl-3-allylurea
1,3-dicyclobutanecarbonyl-2-thiourea

Integration with High-Throughput Experimentation (HTE)

There is no available data or research to suggest that Cyclobutanecarboxylic acid, 3-cyclopentyl- has been specifically utilized or studied within a High-Throughput Experimentation (HTE) framework. While carboxylic acids are a common class of reactants in HTE screens for reaction discovery and optimization, no literature specifically mentions the inclusion of this compound in such experiments.

Application in Machine Learning-Aided Synthesis Prediction

No datasets or computational studies were found that include Cyclobutanecarboxylic acid, 3-cyclopentyl- as a building block for the training or validation of machine learning models for synthesis prediction. Although machine learning is increasingly used to predict reaction outcomes and design synthetic pathways, the application of these tools to this specific compound has not been reported.

Due to the absence of specific data for Cyclobutanecarboxylic acid, 3-cyclopentyl- in these applications, no data tables or detailed research findings can be presented.

Future Research Directions and Emerging Paradigms in Cyclobutanecarboxylic Acid, 3 Cyclopentyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Cyclobutanecarboxylic acid, 3-cyclopentyl- and its derivatives will likely move away from traditional, often harsh, synthetic methods towards more sustainable and efficient approaches. A key area of development will be the application of modern photocatalytic methods. acs.orgacs.orgresearchgate.netresearchgate.net These reactions, which utilize visible light to promote chemical transformations, offer a greener alternative to conventional thermal reactions. For instance, photocatalytic [2+2] cycloadditions could provide a direct and atom-economical route to the cyclobutane (B1203170) core. acs.org

Another promising avenue is the continued development of C-H functionalization logic. acs.orgnih.govacs.org This powerful strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. By applying C-H functionalization, chemists could potentially introduce the cyclopentyl group or the carboxylic acid moiety onto a pre-existing cyclobutane ring with high precision and efficiency, minimizing the need for lengthy synthetic sequences involving protecting groups and functional group interconversions. acs.org

Furthermore, biocatalysis and organocatalysis are expected to play a more significant role in the synthesis of complex cyclobutane derivatives. nih.govresearchgate.net Enzymes and small organic molecules can catalyze reactions with high stereoselectivity, which is crucial for the synthesis of biologically active compounds where specific stereoisomers are required.

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Green energy source, mild reaction conditions, novel reactivity. acs.orgacs.orgresearchgate.netresearchgate.netDevelopment of new photocatalysts, expanding the scope of [2+2] cycloadditions.
C-H Functionalization Increased synthetic efficiency, reduced waste, access to novel derivatives. acs.orgnih.govacs.orgDesign of new directing groups and catalysts for selective functionalization of the cyclobutane ring.
Biocatalysis High stereoselectivity, environmentally benign, operates under mild conditions. nih.govresearchgate.netDiscovery and engineering of enzymes for the synthesis of chiral cyclobutane building blocks.
Organocatalysis Metal-free, environmentally friendly, high stereocontrol. nih.govresearchgate.netDesign of new organocatalysts for asymmetric cyclobutane synthesis.

Exploration of Unprecedented Reactivity and Selectivity Patterns

The strained nature of the cyclobutane ring in Cyclobutanecarboxylic acid, 3-cyclopentyl- imparts unique reactivity that is yet to be fully explored. Future research will likely focus on harnessing this ring strain to drive novel chemical transformations. For example, ring-opening and ring-expansion reactions could provide access to a diverse range of other cyclic and acyclic structures that are not easily accessible through other means. nih.gov

A significant challenge and opportunity lies in achieving high levels of stereocontrol in reactions involving the cyclobutane core. The development of new catalytic systems that can control the diastereoselectivity and enantioselectivity of reactions on the 3-cyclopentyl-cyclobutanecarboxylic acid scaffold is a key area for future investigation. acs.orgacs.orgnih.gov This will be crucial for the synthesis of single-isomer compounds for applications in medicinal chemistry and materials science. pharmablock.comlifechemicals.com

Moreover, the interplay between the cyclobutane and cyclopentyl rings may lead to unexpected reactivity and selectivity. Investigations into transannular reactions, where a reaction occurs across the ring system, could unveil new synthetic pathways.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry is set to become an indispensable tool in the study of Cyclobutanecarboxylic acid, 3-cyclopentyl- and its analogues. Molecular dynamics simulations and quantum mechanics calculations can provide deep insights into the conformational preferences and electronic properties of this molecule. nih.govyoutube.com Understanding the puckered conformation of the cyclobutane ring and how it is influenced by the cyclopentyl substituent is crucial for predicting its reactivity and biological activity. researchgate.net

Furthermore, computational models can be used for the de novo design of new derivatives with specific desired properties. By simulating the interaction of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic efficacy. researchgate.net Density functional theory (DFT) studies can also be employed to elucidate reaction mechanisms and rationalize observed stereochemical outcomes, guiding the development of more selective and efficient synthetic methods. acs.org

Computational TechniqueApplication in Cyclobutanecarboxylic acid, 3-cyclopentyl- Research
Molecular Dynamics (MD) Elucidation of conformational dynamics and solvent effects. nih.govyoutube.com
Quantum Mechanics (QM) Calculation of electronic properties, reaction energies, and transition states. researchgate.net
Density Functional Theory (DFT) Mechanistic studies of reactions and prediction of stereoselectivity. acs.org
Virtual Screening De novo design of derivatives with potential biological activity. researchgate.net

Integration with Automated Synthesis and Artificial Intelligence Platforms

The convergence of automated synthesis, robotics, and artificial intelligence (AI) is poised to revolutionize the way chemical research is conducted. sigmaaldrich.comwikipedia.orgnih.gov Automated synthesis platforms can perform reactions, purifications, and analyses with high throughput and reproducibility, significantly accelerating the discovery and optimization of new synthetic routes for compounds like Cyclobutanecarboxylic acid, 3-cyclopentyl-. europeanpharmaceuticalreview.comnih.govnews-medical.net

Design of Next-Generation Cyclobutane-Containing Building Blocks for Specialized Applications

Cyclobutanecarboxylic acid, 3-cyclopentyl- can serve as a versatile building block for the synthesis of more complex molecules with specialized applications. The unique three-dimensional shape and conformational rigidity imparted by the cyclobutane ring make it an attractive scaffold for medicinal chemistry. pharmablock.comlifechemicals.comnih.govnih.govresearchgate.netresearchgate.net By modifying the carboxylic acid and cyclopentyl groups, a library of derivatives can be generated for screening against various biological targets. The cyclobutane moiety can act as a bioisostere for other groups, improving the pharmacokinetic properties of drug candidates. nih.gov

In the realm of materials science, the strained cyclobutane ring can be exploited to create stress-responsive polymers. lifechemicals.comnih.gov The incorporation of Cyclobutanecarboxylic acid, 3-cyclopentyl- derivatives into polymer chains could lead to materials that change their properties, such as color or mechanical strength, in response to an external force. This could have applications in areas such as damage sensing and self-healing materials. The design of novel, functionalized cyclobutane building blocks, including those bearing fluoroalkyl groups, will continue to be a vibrant area of research. researchgate.net

Application AreaPotential Role of Cyclobutanecarboxylic acid, 3-cyclopentyl- Derivatives
Medicinal Chemistry Scaffolds for the development of new therapeutic agents with improved potency and selectivity. pharmablock.comlifechemicals.comnih.govnih.govresearchgate.netresearchgate.net
Materials Science Monomers for the synthesis of stress-responsive polymers and other advanced materials. lifechemicals.comnih.gov
Agrochemicals Development of new pesticides and herbicides with novel modes of action.
Organic Electronics Building blocks for the synthesis of new organic semiconductors and other electronic materials.

Q & A

Q. Table 1: Representative Spectroscopic Data

Compound1^1H NMR (δ, ppm)IR (cm1^{-1})MS ([M+H]+^+)
Cyclobutanecarboxylic acid1.8–3.0 (m), 10.5 (br)1705 (C=O)100.12
cis-3-(Methylamino) derivative2.1–2.8 (m), 3.0 (s)1680 (C=O)171.24

Q. How can researchers ensure the stability of 3-cyclopentyl-substituted cyclobutanecarboxylic acid derivatives during storage?

  • Methodological Answer :
  • Temperature Control : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • pH Management : Avoid alkaline conditions (pH > 12.6), which degrade the cyclobutane ring .
  • Moisture-Sensitive Handling : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves for reactions involving reactive intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during the synthesis of 3-cyclopentyl-substituted derivatives?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling to improve cyclopentyl group incorporation .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediates. For example, tert-butyl carbamate intermediates (e.g., tert-butyl N-(3-oxocyclobutyl) carbamate) may require deprotection with TFA .
  • Byproduct Analysis : Characterize side products (e.g., ring-opened species) via LC-MS to adjust stoichiometry or reaction time .

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Ring-opened dienesAcidic conditionsUse milder acids (e.g., AcOH vs. H2_2SO4_4)
Dehydrated intermediatesHigh-temperature reactionsOptimize reflux time and solvent (e.g., DCM vs. toluene)

Q. How can computational methods predict the reactivity of fluorinated cyclobutanecarboxylic acid derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of fluorinated derivatives (e.g., 3,3-difluoro-1-methylcyclobutanecarboxylic acid) .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability; polar solvents (e.g., DMSO) stabilize charged intermediates .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity assays .

Q. Table 3: Computed Reactivity Parameters for Fluorinated Derivatives

CompoundHOMO (eV)LUMO (eV)Electrophilicity Index (ω)
3,3-Difluoro-1-methyl derivative-6.8-1.23.5
Non-fluorinated analog-7.1-0.92.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.